molecular formula C21H19N3O3 B4542420 N-(2-(2-furyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide

N-(2-(2-furyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide

Cat. No. B4542420
M. Wt: 361.4 g/mol
InChI Key: DREYRWDAGXDFEW-UNOMPAQXSA-N
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Description

"N-(2-(2-furyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide" represents a class of compounds with potential importance in various fields of chemistry and pharmacology due to its complex structure and functional groups. The interest in such compounds arises from their potential in material science, catalysis, and as intermediates in pharmaceutical synthesis.

Synthesis Analysis

The synthesis of compounds similar to "this compound" often involves multi-step reactions, including condensation, nucleophilic addition, and cyclization steps. For example, the condensation of 3-methoxybenzoic acid with ethane-1,2-diamine or the reaction of methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehydes and amino alcohols in the presence of catalysts highlights the complexity and versatility of the synthetic routes that can be employed to synthesize analogous structures (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to the targeted molecule is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and density functional theory (DFT) calculations. For instance, the determination of the X-ray crystal structures of precursor compounds provides insights into the stereochemistry and electronic environment of the molecule, influencing its reactivity and interactions (Soriano-Moro et al., 2015).

properties

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-15-6-8-17(9-7-15)20(25)24-19(12-18-5-3-11-27-18)21(26)23-14-16-4-2-10-22-13-16/h2-13H,14H2,1H3,(H,23,26)(H,24,25)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREYRWDAGXDFEW-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-(2-furyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide
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N-(2-(2-furyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide
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N-(2-(2-furyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide
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N-(2-(2-furyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide
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N-(2-(2-furyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide
Reactant of Route 6
N-(2-(2-furyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide

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